molecular formula C8H11ClN2O4S B6606287 methyl2-amino-3-(5-nitrothiophen-3-yl)propanoatehydrochloride CAS No. 2825005-95-4

methyl2-amino-3-(5-nitrothiophen-3-yl)propanoatehydrochloride

Cat. No.: B6606287
CAS No.: 2825005-95-4
M. Wt: 266.70 g/mol
InChI Key: NEXGZKXGBGHYPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride typically involves the nitration of thiophene derivatives followed by amino acid coupling. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then coupled with an amino acid ester under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways by binding to specific proteins or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(5-nitrothiophen-2-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(4-nitrothiophen-3-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(5-nitrothiophen-3-yl)butanoate hydrochloride

Uniqueness: Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c1-14-8(11)6(9)2-5-3-7(10(12)13)15-4-5;/h3-4,6H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGZKXGBGHYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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